2,4-Dimethylcinnamic acid
Overview
Description
2,4-Dimethylcinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This compound is known for its versatile applications in organic synthesis and its role as an intermediate in the production of various chemicals, including pharmaceuticals and pesticides .
Mechanism of Action
- Its primary targets are not extensively studied, but it interacts with cellular components related to its biological effects .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of 2,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation and decarboxylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as piperidine or pyridine can be employed to facilitate the condensation reaction. Additionally, the use of continuous flow reactors can improve the scalability of the production process, allowing for large-scale synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylphenylpropanol.
Substitution: Formation of 2,4-dimethyl-5-nitrocinnamic acid, 2,4-dimethyl-5-sulfonic acid, and 2,4-dimethyl-5-bromocinnamic acid
Scientific Research Applications
2,4-Dimethylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is investigated for its biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research on this compound includes its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
2,4-Dimethylcinnamic acid can be compared with other cinnamic acid derivatives:
Cinnamic Acid: The parent compound, cinnamic acid, lacks the methyl groups present in this compound. This structural difference can influence the compound’s reactivity and biological activity.
3,4-Dimethoxycinnamic Acid: This derivative has methoxy groups instead of methyl groups, which can enhance its antioxidant properties.
Ferulic Acid: Ferulic acid contains a methoxy and a hydroxyl group, making it a potent antioxidant and anti-inflammatory agent.
Sinapic Acid: Similar to ferulic acid, sinapic acid has additional methoxy groups, contributing to its strong antioxidant and anti-inflammatory activities .
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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